molecular formula C9H18N2 B8700391 Piperazine, 1-(3-methyl-2-butenyl)- CAS No. 69541-13-5

Piperazine, 1-(3-methyl-2-butenyl)-

Cat. No.: B8700391
CAS No.: 69541-13-5
M. Wt: 154.25 g/mol
InChI Key: PMDANHXSGXGFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(3-methyl-2-butenyl)- is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 3-methyl-but-2-enyl group attached to the piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine, 1-(3-methyl-2-butenyl)- can be synthesized through various synthetic routes. One common method involves the reaction of piperazine with 3-methyl-but-2-enyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the carbon-halogen bond of the 3-methyl-but-2-enyl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of Piperazine, 1-(3-methyl-2-butenyl)- often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methyl-but-2-enyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxides of Piperazine, 1-(3-methyl-2-butenyl)-.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(3-methyl-2-butenyl)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Comparison with Similar Compounds

    1-(3-Methyl-but-2-enyl)-piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-(3-Methyl-but-2-enyl)-morpholine: Contains a morpholine ring instead of a piperazine ring.

    1-(3-Methyl-but-2-enyl)-pyrrolidine: Features a pyrrolidine ring instead of a piperazine ring.

Uniqueness: Piperazine, 1-(3-methyl-2-butenyl)- is unique due to its specific ring structure and the presence of the 3-methyl-but-2-enyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

69541-13-5

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-(3-methylbut-2-enyl)piperazine

InChI

InChI=1S/C9H18N2/c1-9(2)3-6-11-7-4-10-5-8-11/h3,10H,4-8H2,1-2H3

InChI Key

PMDANHXSGXGFND-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1CCNCC1)C

Origin of Product

United States

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